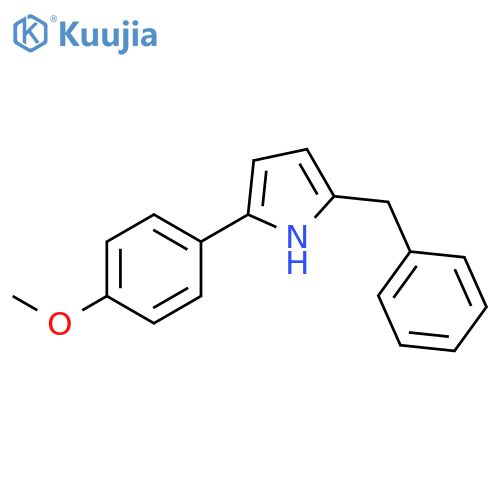

Cas no 1422518-37-3 (1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)

1422518-37-3 structure

商品名:1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-

CAS番号:1422518-37-3

MF:C18H17NO

メガワット:263.333684682846

MDL:MFCD29067386

CID:5189705

1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-

-

- MDL: MFCD29067386

- インチ: 1S/C18H17NO/c1-20-17-10-7-15(8-11-17)18-12-9-16(19-18)13-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3

- InChIKey: YAXXPQINHHWSRK-UHFFFAOYSA-N

- ほほえんだ: N1C(CC2=CC=CC=C2)=CC=C1C1=CC=C(OC)C=C1

1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB403512-250 mg |

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole |

1422518-37-3 | 250mg |

€218.00 | 2023-04-25 | ||

| abcr | AB403512-250mg |

2-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole; . |

1422518-37-3 | 250mg |

€218.00 | 2025-03-19 |

1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)- 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

1422518-37-3 (1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量